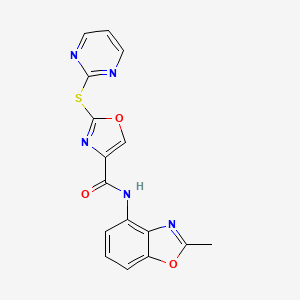![molecular formula C20H18ClN3O3 B7433650 benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate](/img/structure/B7433650.png)
benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate, also known as CCNB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of carbamates and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate involves the inhibition of specific enzymes that are involved in cell growth and division. This compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. This, in turn, leads to the inhibition of cell growth and division, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
Benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate has various biochemical and physiological effects. This compound has been found to inhibit the activity of specific enzymes that are involved in the biosynthesis of nucleotides, which are essential for DNA synthesis and cell division. This, in turn, leads to the inhibition of cell growth and division, ultimately resulting in the death of cancer cells.
Advantages and Limitations for Lab Experiments
One of the significant advantages of benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate. One of the significant areas of research is the development of new cancer therapies based on this compound. Researchers are also exploring the potential use of this compound in the treatment of various inflammatory diseases. Additionally, there is ongoing research on the optimization of the synthesis method of this compound to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 3-chloro-4-cyanophenyl isocyanate with cyclobutanone in the presence of a base to form the intermediate compound, N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamic acid. This intermediate is then reacted with benzyl alcohol in the presence of a coupling agent to form benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate.
Scientific Research Applications
Benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate has been found to have various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate has been found to inhibit the growth of cancer cells by blocking the activity of certain enzymes that are essential for cell growth and division. This compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-18-10-16(7-6-14(18)11-22)23-19(25)15-8-17(9-15)24-20(26)27-12-13-4-2-1-3-5-13/h1-7,10,15,17H,8-9,12H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYDMZVVRNOXCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(difluoromethylsulfonyl)-N-[3-[3-(trifluoromethyl)phenyl]propyl]benzamide](/img/structure/B7433572.png)
![N-[2-(4-chlorophenyl)ethyl]-5-ethylsulfonyl-2-fluoro-N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide](/img/structure/B7433574.png)
![ethyl N-[4-[[3,5-dichloro-4-(methanesulfonamido)phenyl]carbamoyl]-1,3-thiazol-5-yl]carbamate](/img/structure/B7433583.png)
![N-[5-(dimethylsulfamoyl)-2-fluorophenyl]-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide](/img/structure/B7433590.png)
![3-chloro-2-hydroxy-N-[4-(4-methylphenoxy)butyl]benzenesulfonamide](/img/structure/B7433592.png)
![1-[5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]-3-[3-(2-oxo-1,3-diazinan-1-yl)propyl]urea](/img/structure/B7433604.png)
![1-[4-(Benzenesulfonamido)butan-2-yl]-3-[5-(5-fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7433606.png)
![3-[[(3aS,6aR)-5-benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1-oxo-4H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B7433608.png)
![1-[3-(5-Bromopyrimidin-2-yl)oxyphenyl]-3-[2-(propan-2-ylsulfamoylamino)ethyl]urea](/img/structure/B7433614.png)
![N-[2,2-dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]-3-(1,3-dimethylpyrazol-4-yl)propanamide](/img/structure/B7433639.png)
![Methyl 2-[1-[(6-iodo-1,3-benzothiazol-2-yl)carbamoylamino]ethyl]-1,3-thiazole-5-carboxylate](/img/structure/B7433642.png)
![2-Methyl-7-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7433647.png)
![2-(2H-indazol-3-yl)-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]acetamide](/img/structure/B7433648.png)
